molecular formula C13H9N3O B11880777 6-(4-pyridyl)-1H-1,8-naphthyridin-2-one CAS No. 61018-78-8

6-(4-pyridyl)-1H-1,8-naphthyridin-2-one

Cat. No.: B11880777
CAS No.: 61018-78-8
M. Wt: 223.23 g/mol
InChI Key: XUOXUOCNGOUDKW-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one typically involves the condensation of appropriate pyridine and naphthyridine precursors under specific conditions. One common method involves the reaction of 4-chloropyridine with 2-aminonicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthyridine derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.

    1H-Pyrrolo[2,3-b]pyridine: Known for its biological activities and potential therapeutic applications.

    1H-Pyridin-4-yl-3,5-disubstituted indazoles: Compounds with significant biological activities, including kinase inhibition.

Uniqueness

6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

61018-78-8

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

6-pyridin-4-yl-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C13H9N3O/c17-12-2-1-10-7-11(8-15-13(10)16-12)9-3-5-14-6-4-9/h1-8H,(H,15,16,17)

InChI Key

XUOXUOCNGOUDKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=NC=C(C=C21)C3=CC=NC=C3

Origin of Product

United States

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